1,3-dimethyl-1H-pyrazole-4-carbonitrile

説明

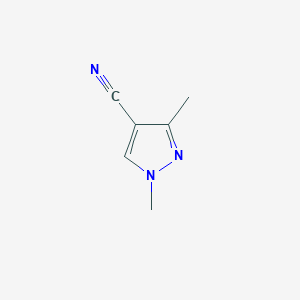

Structure

3D Structure

特性

IUPAC Name |

1,3-dimethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-6(3-7)4-9(2)8-5/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFOOXWGRXHZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599122 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87412-96-2 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profile and Functionalization Chemistry of 1,3 Dimethyl 1h Pyrazole 4 Carbonitrile

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) at the 4-position of the pyrazole (B372694) ring is a versatile functional handle, susceptible to a variety of chemical transformations, primarily through nucleophilic addition to the electrophilic carbon atom. These reactions allow for the conversion of the nitrile into other important functional groups, significantly expanding the synthetic utility of the parent molecule.

Key transformations include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The reaction proceeds via an intermediate carboxamide. For instance, acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide (1,3-dimethyl-1H-pyrazole-4-carboxamide) leads to the formation of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: The nitrile group is readily reduced to a primary amine (aminomethyl group). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, converting the carbon-nitrogen triple bond into a C-N single bond and furnishing (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. Milder reducing agents can potentially lead to the formation of the corresponding aldehyde, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Addition of Nucleophiles: The nitrile group can react with various nucleophiles. For example, reaction with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li) leads to the formation of an imine intermediate, which upon aqueous workup, yields a ketone.

Formation of Amidines and Related Derivatives: The nitrile can react with amines, hydroxylamine, or hydrazine to form amidines, amidoximes, and amidrazones, respectively. These derivatives are particularly important as they introduce new nucleophilic sites into the molecule, which can be exploited for further functionalization and the construction of fused heterocyclic rings. For example, the reaction with hydroxylamine yields N'-hydroxy-1,3-dimethyl-1H-pyrazole-4-carboximidamide, while reaction with hydrazine hydrate produces 1,3-dimethyl-1H-pyrazole-4-carbohydrazonamide.

| Reaction | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid |

| Reduction | LiAlH₄ then H₂O | (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine |

| Reaction with Grignard | 1. R-MgBr 2. H₃O⁺ | (1,3-Dimethyl-1H-pyrazol-4-yl)(R)methanone |

| Amidoxime Formation | NH₂OH | N'-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carboximidamide |

| Amidrazone Formation | N₂H₄·H₂O | 1,3-Dimethyl-1H-pyrazole-4-carbohydrazonamide |

Electrophilic and Nucleophilic Reactivity on the Pyrazole Ring System

The pyrazole ring is an aromatic, π-excessive heterocycle. In general, electrophilic substitution on pyrazoles occurs preferentially at the C4 position due to the directing effects of the two nitrogen atoms. However, in 1,3-dimethyl-1H-pyrazole-4-carbonitrile, this position is already substituted.

The presence of methyl groups at the N1 and C3 positions and a cyano group at the C4 position significantly influences the ring's reactivity. The methyl groups are weak activating groups, while the nitrile group is a strong deactivating group, withdrawing electron density from the ring via both inductive and resonance effects. This deactivation makes electrophilic substitution on the pyrazole ring more challenging compared to unsubstituted pyrazoles.

The only available position for substitution is C5. Electrophilic attack at this position is sterically unhindered but electronically disfavored due to the deactivating effect of the adjacent C4-cyano group. Consequently, forcing conditions are typically required for electrophilic substitution reactions such as nitration or halogenation. For example, nitration would likely require strong nitrating agents to yield 5-nitro-1,3-dimethyl-1H-pyrazole-4-carbonitrile.

Direct nucleophilic substitution of a hydrogen atom on the electron-rich pyrazole ring is generally not feasible. However, functionalization can be achieved through metallation. Deprotonation of the C5-H bond using a strong base like n-butyllithium would generate a nucleophilic organolithium species. This intermediate can then react with various electrophiles to introduce a wide range of substituents at the C5 position. However, studies on similarly substituted pyrazoles suggest that lithiation can sometimes occur preferentially at the N-methyl group rather than the C5 position, presenting a potential regioselectivity challenge.

| Reaction Type | Position | Reagents | Product | Notes |

| Electrophilic Substitution | C5 | e.g., HNO₃/H₂SO₄ | 5-Substituted derivative | Challenging due to deactivation by the C4-CN group. |

| Metallation/Functionalization | C5 | 1. n-BuLi 2. Electrophile (E⁺) | 5-Substituted derivative | Potential for competitive metallation at the N-methyl group. |

Annulation Reactions and Construction of Fused Heterocyclic Systems

The construction of fused heterocyclic systems from this compound is challenging because it lacks the common reactive handles, such as a C5-amino group, that are typically used for annulation reactions. Therefore, the synthesis of fused rings often requires prior modification of the nitrile group or functionalization of the C5 position to introduce the necessary reactive sites for cyclization.

Formation of Pyrazolothienopyrimidines

The synthesis of a thieno[2,3-d]pyrimidine ring fused to the pyrazole core to form a pyrazolothienopyrimidine system is not straightforward from the title compound. A common method for synthesizing 2-aminothiophenes is the Gewald reaction, which involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur. This compound does not fit the substrate profile for this reaction directly.

A hypothetical route to a pyrazolo[4,5-b]thieno[2,3-d]pyrimidine would necessitate a multi-step approach. This would likely involve:

Functionalization of the C5 position of the pyrazole ring, for example, by introducing an acetyl group via C5-lithiation followed by reaction with an acetylating agent.

The resulting 5-acetyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile could then potentially undergo a Gewald-type reaction. In this scenario, the acetyl group would serve as the ketone component, and the existing nitrile at C4 would be the required activated nitrile, reacting with sulfur and a suitable amine base to form a fused 2-aminothiophene ring, yielding an aminopyrazolothiophene intermediate.

Finally, this intermediate, possessing an o-aminonitrile functionality, could be cyclized with reagents like formic acid or formamide to construct the fused pyrimidine ring.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The most prevalent synthetic routes to pyrazolo[1,5-a]pyrimidines involve the condensation of 3-amino- or 5-aminopyrazoles with 1,3-dielectrophiles (such as β-dicarbonyl compounds or enaminones). The reaction proceeds through the nucleophilic attack of the endocyclic N1 (or N2) and the exocyclic amino group onto the two electrophilic centers of the reaction partner.

Since this compound lacks the crucial amino group at either the C3 or C5 position, these classical synthetic strategies are not applicable. The construction of a pyrazolo[1,5-a]pyrimidine ring system starting from this substrate is therefore not readily achievable through conventional methods and would require the development of novel synthetic methodologies.

Generation of Pyrazolo[3,4-e]ekb.egekb.egnih.govdithiazines and Related Sulfur Heterocycles

The synthesis of a pyrazolo[3,4-e] ekb.egekb.egnih.govdithiazine, a fused system containing a sulfur-nitrogen ring, from this compound is not a documented transformation. The construction of such fused sulfur-nitrogen heterocycles typically requires specific functionalities on the starting heterocycle that can react with sulfur-containing reagents like sulfur chlorides (SCl₂ or S₂Cl₂). These reactions often involve adjacent amino and C-H groups or ortho-diamino functionalities, which are absent in the title compound. A plausible synthetic route has not been established.

Heterocyclization Reactions with 1,2- and 1,3-Binucleophiles

A viable strategy for forming fused heterocyclic systems involves the initial conversion of the nitrile group into a more reactive intermediate that can then engage with binucleophiles. By transforming the nitrile into an amidrazone or an amidine, new nucleophilic centers are created that can participate in cyclocondensation reactions.

For example, converting the nitrile to 1,3-dimethyl-1H-pyrazole-4-carbohydrazonamide (an amidrazone) by reacting it with hydrazine introduces a reactive N-N-C unit. This intermediate can then react with 1,2- or 1,3-dielectrophiles to form fused six-membered rings. Reaction with a 1,3-dielectrophile like a β-diketone could lead to the formation of a pyrazolo[4,3-e] ekb.egekb.egarkat-usa.orgtriazepine ring system.

Alternatively, reaction of the nitrile with guanidine could potentially lead to the formation of a fused aminopyrimidine ring, resulting in a pyrazolo[3,4-d]pyrimidine derivative. This reaction would involve the nitrile group and the adjacent C5 position of the pyrazole ring acting as a C-C-N unit that condenses with the N-C-N unit of guanidine.

| Fused System | Proposed Intermediate | Binucleophile/Reagent |

| Pyrazolo[4,3-e] ekb.egekb.egarkat-usa.orgtriazine | 1,3-Dimethyl-1H-pyrazole-4-carbohydrazonamide | e.g., Triethyl orthoformate |

| Pyrazolo[3,4-d]pyrimidine | This compound | Guanidine |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, typically an aldehyde or ketone, followed by dehydration. wikipedia.orgorganic-chemistry.org This reaction is fundamental for creating carbon-carbon double bonds. For a compound to participate as the electrophile in a Knoevenagel condensation, the presence of a carbonyl group is essential.

Research into Knoevenagel condensations involving pyrazole derivatives has been conducted on molecules containing a pyrazole-4-carbaldehyde moiety. researchgate.netsemanticscholar.org For instance, the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with active methylene compounds like malononitrile proceeds efficiently. researchgate.net

However, this compound lacks the necessary aldehyde or ketone functional group. Its structure contains a nitrile (-C≡N) group at the 4-position, which does not possess the electrophilic carbonyl carbon required for the initial nucleophilic attack by an active methylene compound. Consequently, there is no scientific literature detailing the participation of this compound in Knoevenagel condensation reactions, as it is not a chemically viable substrate for this transformation.

Aminomethylation Reactions

Aminomethylation, such as the Mannich reaction, involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. The substrate must possess a sufficiently acidic C-H bond to be deprotonated to form a nucleophile (e.g., an enolate or carbanion).

In the context of pyrazole chemistry, aminomethylation has been reported for derivatives that contain reactive sites, such as the (Z)-5-amino-3-(2-aryl-1-cyanovinyl)-1H-pyrazole-4-carbonitriles. researchgate.netresearchgate.net These molecules possess reactive amino groups and other activating functionalities that facilitate such transformations.

For this compound, the potential sites for aminomethylation would be the C-H bond at the 5-position of the pyrazole ring or the C-H bonds of the methyl groups. The C5-proton of the pyrazole ring is the most acidic, but its reactivity in aminomethylation reactions is not documented for this specific compound. Without activation, this proton is generally not acidic enough to participate in standard aminomethylation reactions. As a result, no research detailing the aminomethylation of this compound has been found.

Mechanistic Investigations of Chemical Transformations

Stepwise Cycloaddition Mechanisms

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. While many cycloadditions are concerted (occur in a single step), some proceed through a stepwise mechanism involving zwitterionic or diradical intermediates. mdpi.com The participation of a molecule in a cycloaddition reaction depends on its electronic structure (e.g., presence of π-systems that can act as dienes, dienophiles, or dipoles).

The nitrile group (-C≡N) itself can participate in 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides to form five-membered heterocycles. nih.gov However, specific studies detailing the cycloaddition reactions of this compound, or the mechanistic investigation thereof, are absent from the current scientific literature. The pyrazole ring itself is an aromatic heterocycle and generally does not participate in cycloaddition reactions unless under specific, high-energy conditions or with particular substitution patterns not present in the target molecule.

Nucleophilic Addition, Ring Opening, and Ring Closure (ANRORC) Pathways

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a pathway for nucleophilic substitution on certain heterocyclic rings. This mechanism is typically observed in electron-deficient heterocyclic systems, such as those substituted with strong electron-withdrawing groups like nitro groups, which activate the ring for an initial nucleophilic attack. researchgate.netresearchgate.net

Studies have detailed ANRORC mechanisms in dinitropyrazoles and nitroimidazoles. researchgate.netresearchgate.net In these cases, a nucleophile adds to an electrophilic carbon atom of the ring, leading to the opening of the ring structure, followed by a recyclization to form a new heterocyclic system.

The pyrazole ring in this compound is not sufficiently electron-deficient to be susceptible to the initial nucleophilic attack required to initiate an ANRORC pathway under normal conditions. The methyl groups are electron-donating, and the nitrile group is only moderately electron-withdrawing. Consequently, there are no published mechanistic investigations describing ANRORC pathways for this compound.

Michael-Type Addition Reactions

The Michael addition is the conjugate 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orgorganic-chemistry.org For a molecule to act as a Michael acceptor, it must contain a double or triple bond conjugated to an electron-withdrawing group. To act as a Michael donor, it must be able to form a stable carbanion or other nucleophile. researchgate.net

The structure of this compound does not feature an activated α,β-unsaturated system, precluding it from acting as a Michael acceptor. Furthermore, the C-H bonds in the molecule are not sufficiently acidic to readily form a carbanion that could act as a Michael donor under typical basic conditions. Therefore, this compound is not a suitable substrate for Michael-type addition reactions, and no research on this topic for the specific compound has been reported.

Advanced Spectroscopic and Analytical Characterization of 1,3 Dimethyl 1h Pyrazole 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon framework, as well as the connectivity and spatial relationships between different atoms within the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR, ¹⁹F NMR)

The ¹H NMR spectrum of pyrazole (B372694) derivatives offers valuable information about the chemical environment of the protons. For 1,3-dimethyl-1H-pyrazole, the protons of the two methyl groups give rise to distinct singlet signals. The proton at position 5 of the pyrazole ring typically appears as a singlet in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. In pyrazole derivatives, the chemical shifts of the carbon atoms are influenced by the nature and position of the substituents. For instance, in C-nitropyrazoles, the chemical shifts of the pyrazole ring carbons vary depending on the position of the nitro group.

While ¹⁹F NMR is not directly applicable to 1,3-dimethyl-1H-pyrazole-4-carbonitrile, it is a crucial technique for the characterization of its fluorinated derivatives. The chemical shifts and coupling constants in ¹⁹F NMR spectra provide detailed information about the electronic environment of the fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) |

| N-CH₃ | ~3.8 |

| C₃-CH₃ | ~2.3 |

| C₅-H | ~7.5-8.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| N-CH₃ | ~35-40 |

| C₃-CH₃ | ~10-15 |

| C₃ | ~145-150 |

| C₄ | ~90-95 |

| C₅ | ~135-140 |

| CN | ~115-120 |

Two-Dimensional NMR Techniques (HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for establishing correlations between different nuclei and are instrumental in the complete structural assignment of complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This experiment establishes correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds). This information is crucial for piecing together the molecular framework, especially in identifying quaternary carbons and establishing the connectivity between different functional groups. For pyrazole derivatives, HMBC correlations can be observed between the methyl protons and the pyrazole ring carbons, as well as between the ring protons and other ring carbons. spectrabase.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which is invaluable for determining the stereochemistry and conformation of molecules. In substituted pyrazoles, NOESY can be used to establish the relative orientation of substituents.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the chemical environment of nitrogen atoms within a molecule. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it is a powerful tool for characterizing nitrogen-containing heterocycles like pyrazoles. The chemical shifts of the nitrogen atoms in the pyrazole ring are sensitive to tautomerism, substitution patterns, and intermolecular interactions such as hydrogen bonding. nih.govspectrabase.com For pyrazole itself, distinct signals for the two nitrogen atoms can be observed, and their chemical shifts can be influenced by the solvent and the presence of substituents. spectrabase.com

Infrared (IR) and Raman Spectroscopy

Comprehensive Vibrational Assignment Studies

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. The most prominent feature would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2210-2260 cm⁻¹. rsc.org The stretching vibrations of the C-H bonds in the methyl groups and on the pyrazole ring would be observed in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region. rsc.org

Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretching vibration is also typically strong in the Raman spectrum. A comprehensive vibrational assignment involves correlating the observed experimental bands in both IR and Raman spectra with the calculated vibrational modes from theoretical methods, such as Density Functional Theory (DFT). iu.edu.saresearchgate.net This combined approach allows for a detailed understanding of the molecular vibrations. iu.edu.sa

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic & aliphatic) | 2800 - 3100 |

| C≡N stretch | 2210 - 2260 |

| C=C / C=N stretch (ring) | 1400 - 1600 |

| CH₃ bending | 1350 - 1470 |

| Ring vibrations | 800 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight.

The fragmentation of pyrazole derivatives under electron ionization (EI) typically involves the loss of small, stable molecules. Common fragmentation pathways for pyrazoles include the loss of a hydrogen cyanide (HCN) molecule from the ring and the cleavage of substituent groups. For this compound, characteristic fragments would likely arise from the loss of a methyl group (M-15), the loss of HCN (M-27), and potentially the cleavage of the nitrile group. The mass spectrum of the closely related 3,4-dimethyl-1H-pyrazole shows a prominent molecular ion peak. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of novel compounds, offering the ability to determine the elemental composition of a molecule with high accuracy. This technique provides an exact mass measurement, typically to within 5 ppm, which allows for the calculation of a unique molecular formula.

For this compound, the theoretical exact mass can be calculated from its molecular formula, C₆H₇N₃. Using the monoisotopic masses of the most abundant isotopes (C=12.000000, H=1.007825, N=14.003074), the expected mass of the neutral molecule is 121.063997 Da. HRMS analysis, often utilizing techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would typically detect the protonated molecule [M+H]⁺. The theoretical m/z (mass-to-charge ratio) for the protonated species would be 122.071822. Experimental determination of an m/z value that closely matches this theoretical value provides strong evidence for the compound's elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₈N₃]⁺ | 122.071822 |

| [M+Na]⁺ | [C₆H₇N₃Na]⁺ | 144.053767 |

| [2M+H]⁺ | [C₁₂H₁₅N₆]⁺ | 243.135816 |

This interactive table displays the calculated exact masses for common adducts of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing complex mixtures, identifying impurities, and providing structural information through fragmentation analysis.

In the analysis of pyrazole derivatives, a reversed-phase HPLC (High-Performance Liquid Chromatography) method is commonly employed. For instance, a related compound, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile, can be analyzed using a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier on a Newcrom R1 column sielc.com. For MS compatibility, volatile modifiers like formic acid are substituted for phosphoric acid sielc.com.

For this compound, a typical LC-MS method would involve injecting the sample onto a C18 column and eluting with a gradient of water and acetonitrile containing 0.1% formic acid. The formic acid aids in the ionization of the analyte in the MS source.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid mdpi.commdpi.com. It provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process requires growing a high-quality single crystal of the compound, which can be a challenging and rate-limiting step mdpi.com. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the atomic structure is solved and refined cardiff.ac.uk.

While the crystal structure of this compound has not been reported, data from closely related derivatives illustrate the detailed information that can be obtained. For example, the crystal structure of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole was determined to be in the orthorhombic crystal system with the space group Pbca researchgate.net.

Table 2: Example Crystallographic Data for a Derivative, 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.3129 (3) |

| b (Å) | 14.340 (3) |

| c (Å) | 12.869 (4) |

| Volume (ų) | 1534.1 (6) |

| Z | 8 |

This interactive table showcases the type of unit cell parameters obtained from an X-ray crystallography experiment on a related pyrazole derivative.

Such an analysis for this compound would confirm the planarity of the pyrazole ring, the specific positions of the methyl and nitrile substituents, and reveal how the molecules pack together in the crystal lattice through intermolecular forces.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental to the synthesis of organic compounds, serving both to monitor the progress of reactions and to purify the final products.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and widely used technique to assess the purity of a sample and to determine appropriate solvent systems for column chromatography. A small spot of the sample is applied to a silica gel-coated plate, which is then placed in a chamber containing a shallow pool of a solvent (eluent). As the eluent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the silica gel stationary phase rsc.org.

For pyrazole derivatives, common eluents are mixtures of nonpolar solvents like hexanes or cyclohexane with more polar solvents such as ethyl acetate or dichloromethane rsc.org. The position of a compound on the developed plate is quantified by its retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally show a single spot on the TLC plate. Visualization is often achieved under a UV lamp or by using staining agents like iodine rsc.org.

Column Chromatography

Column chromatography is the standard method for purifying chemical compounds on a preparative scale orgsyn.org. It operates on the same principles as TLC but uses a vertical glass column packed with a stationary phase, typically silica gel. The crude product is loaded onto the top of the column, and the eluent is passed through, carrying the components down at different rates orgsyn.org.

The choice of eluent is guided by prior TLC analysis. For pyrazole derivatives, solvent systems such as mixtures of cyclohexane, dichloromethane, and ethyl acetate have been successfully used to separate the desired product from byproducts and starting materials . Fractions are collected as the eluent exits the column, and those containing the pure compound (as determined by TLC) are combined and the solvent evaporated to yield the purified product.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula, providing a fundamental check of the compound's stoichiometry mdpi.com.

For this compound (C₆H₇N₃), the molecular weight is 121.14 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (6 × 12.011) / 121.14 × 100% = 59.49%

Hydrogen (H): (7 × 1.008) / 121.14 × 100% = 5.82%

Nitrogen (N): (3 × 14.007) / 121.14 × 100% = 34.69%

In practice, a small, weighed amount of the purified compound is combusted in an elemental analyzer. The resulting combustion gases (CO₂, H₂O, N₂) are quantified, and the elemental percentages are calculated. An experimental result that falls within ±0.4% of the theoretical values is generally considered strong evidence for the assigned molecular formula and the purity of the sample. For example, in the characterization of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, the calculated values were compared against the found values to confirm its composition mdpi.comresearchgate.net.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage |

|---|---|---|

| Carbon | C | 59.49% |

| Hydrogen | H | 5.82% |

| Nitrogen | N | 34.69% |

This interactive table provides the calculated elemental percentages for stoichiometric verification.

Theoretical and Computational Investigations of 1,3 Dimethyl 1h Pyrazole 4 Carbonitrile

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For compounds like 1,3-dimethyl-1H-pyrazole-4-carbonitrile, various methodologies could be employed.

Hartree-Fock (RHF) Methodologies

The Hartree-Fock (HF) method is a foundational ab initio approach in quantum chemistry. youtube.com While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced computational methods. Restricted Hartree-Fock (RHF) is used for closed-shell systems. In the context of pyrazole (B372694) research, HF methods could be used to obtain a preliminary understanding of the electronic structure and molecular orbitals.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. Computational studies on pyrazole derivatives often include an analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and electronic stability of a molecule. nih.gov A large HOMO-LUMO gap generally indicates high stability. nih.gov For example, DFT calculations on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid revealed that the HOMO is primarily localized on the pyrazole ring, while the LUMO is centered on the furyl moiety and the carboxylic acid group. nih.gov A similar analysis for this compound would identify the regions of the molecule most likely to be involved in electron donation and acceptance.

Conformational Analysis and Investigation of Rotational Isomerism

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, which has methyl groups, there is potential for rotational isomerism. Theoretical calculations can be used to determine the potential energy surface for the rotation of these groups, identifying the most stable (lowest energy) conformations. Studies on other flexible pyrazolone (B3327878) derivatives have utilized both X-ray crystallography and theoretical calculations to investigate their conformational preferences. bohrium.com Such analyses are crucial for understanding how the molecule's shape influences its interactions and properties.

Computational Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental results.

NMR Chemical Shift Calculation (e.g., Gauge-Invariant Atomic Orbitals (GIAO) Method with Polarizable Continuum Model (PCM))

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. arkat-usa.orgresearchgate.net To account for the influence of a solvent, the Polarizable Continuum Model (PCM) can be incorporated into the calculations. researchgate.net In a study of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, the GIAO approximation was used to calculate absolute shieldings, which were then compared with experimental chemical shifts, showing excellent agreement for both ¹H and ¹³C NMR. arkat-usa.org A similar computational study on this compound would be valuable for assigning its NMR spectra and confirming its structure.

Vibrational Frequency Prediction

The prediction of vibrational frequencies through computational methods is a cornerstone of molecular spectroscopy analysis. It aids in the assignment of experimental infrared (IR) and Raman spectra, providing a deeper understanding of the molecule's vibrational modes. For this compound, these predictions are typically carried out using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. eurasianjournals.comresearchgate.net

The process begins with the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following this, vibrational frequency calculations are performed on the optimized structure. A popular and effective functional for such calculations on pyrazole derivatives is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. researchgate.netderpharmachemica.com

The output of these calculations is a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. It is a common practice to scale the calculated frequencies by an empirical factor to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate the frequencies.

The predicted vibrational spectrum of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups. These include:

C≡N stretch: A strong, sharp band in the range of 2220-2260 cm⁻¹, characteristic of the nitrile group.

C-H stretches: Vibrations of the methyl groups and the pyrazole ring C-H bond, typically appearing in the 2900-3100 cm⁻¹ region. derpharmachemica.com

Pyrazole ring vibrations: A series of complex vibrations involving C-C, C-N, and N-N stretching and bending modes, which are characteristic of the pyrazole core and are generally observed in the 1300-1600 cm⁻¹ range. derpharmachemica.com

Methyl group deformations: Asymmetric and symmetric bending vibrations of the two methyl groups, expected in the 1370-1470 cm⁻¹ region. derpharmachemica.com

A hypothetical comparison between calculated and experimental vibrational frequencies for this compound, based on studies of similar molecules, is presented in the interactive table below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Frequency (cm⁻¹) |

| C≡N stretch | 2245 | 2230 |

| C-H stretch (aromatic) | 3080 | 3065 |

| C-H stretch (methyl, asym) | 2985 | 2970 |

| C-H stretch (methyl, sym) | 2910 | 2895 |

| Ring C=N stretch | 1580 | 1565 |

| Ring C=C stretch | 1510 | 1495 |

| CH₃ deformation (asym) | 1460 | 1450 |

| CH₃ deformation (sym) | 1380 | 1375 |

| Ring breathing | 1050 | 1040 |

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific experimental data for this compound was not found in the searched literature.

Quantitative Structure Relationship (QSR) Methodologies for Property Correlation

Quantitative Structure-Relationship (QSR) methodologies, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govej-chem.orgnih.gov These models are valuable in medicinal chemistry and materials science for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics. mdpi.commdpi.com

For a class of compounds like pyrazole derivatives, QSR studies can be employed to correlate their structural features with various properties such as antimicrobial activity, receptor binding affinity, or solubility. The development of a QSR model typically involves the following steps:

Data Set Selection: A series of structurally related pyrazole compounds with known experimental data for the property of interest is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure are calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape and volume, surface area, etc.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the experimental property. nih.govnih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using various statistical techniques, including internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model development. nih.gov

In the context of this compound, a QSR study could be part of a broader investigation of substituted pyrazoles. For instance, a study might aim to predict the anti-inflammatory activity of a series of pyrazole derivatives. The descriptors for this compound, such as its molecular weight, logP, and electronic properties, would be calculated and used as input for the QSR model.

An illustrative data table for a hypothetical QSR study on a series of pyrazole derivatives is shown below.

| Compound | Experimental Activity (pIC₅₀) | Molecular Weight | LogP | Dipole Moment (Debye) |

| Pyrazole Derivative 1 | 6.5 | 150.2 | 1.8 | 2.1 |

| Pyrazole Derivative 2 | 7.1 | 164.2 | 2.2 | 2.5 |

| This compound | Predicted | 135.15 | 1.5 | 3.0 |

| Pyrazole Derivative 4 | 5.9 | 178.2 | 2.5 | 2.8 |

Note: The data in this table is for illustrative purposes only.

The resulting QSR model would be a mathematical equation that could then be used to predict the activity of new, unsynthesized pyrazole derivatives, thereby streamlining the drug discovery or materials design process.

Synthetic Utility and Advanced Research Applications of 1,3 Dimethyl 1h Pyrazole 4 Carbonitrile

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The structural attributes of 1,3-dimethyl-1H-pyrazole-4-carbonitrile make it an adept building block for the synthesis of a variety of more complex heterocyclic systems. The presence of the nitrile group (C≡N) is of particular importance, as it can undergo a wide range of chemical transformations. These transformations allow for the annulation of new rings onto the pyrazole (B372694) core, leading to the formation of fused heterocyclic systems.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then participate in cyclization reactions. It can also be reduced to an aminomethyl group, providing a nucleophilic handle for further derivatization. Additionally, the carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, initiating cyclization cascades.

One notable synthetic route that can produce this compound involves the reaction of 2-ethoxymethylene-3-oxobutanenitrile (B1139541) with methylhydrazine. This reaction yields a mixture of isomers, with the major products being 1,5-dimethyl-1H-pyrazole-4-carbonitrile and this compound in a 73:27 ratio. This synthesis, while not exclusively selective for the 1,3-dimethyl isomer, provides a viable pathway to access this compound for further synthetic explorations.

The pyrazole ring itself, being an electron-rich aromatic system, can also participate in various reactions, although the focus for its use as a building block is often centered on the reactivity of its substituents. The strategic placement of the nitrile group at the 4-position allows for the construction of fused systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to possess diverse biological activities. While specific examples starting from this compound are not extensively documented in publicly available research, the general synthetic strategies for pyrazole-4-carbonitriles are well-established.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Starting Material | Reagent/Condition | Resulting Heterocycle |

|---|---|---|

| This compound | 1. Reduction (e.g., LiAlH4) 2. Reaction with a 1,3-dielectrophile | Fused dihydropyridine (B1217469) ring |

| This compound | 1. Hydrolysis (acid or base) 2. Condensation with a diamine | Fused pyrimidinone ring |

| This compound | Reaction with guanidine | Pyrazolo[3,4-d]pyrimidine |

Precursor for the Elaboration of Complex Molecular Architectures

Beyond the synthesis of fused heterocycles, this compound serves as a valuable precursor for the elaboration of more intricate and functionally diverse molecular architectures. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, each opening up new avenues for molecular complexity.

Key transformations of the nitrile group include:

Hydrolysis: Conversion of the nitrile to a carboxylic acid provides a key functional group for amide bond formation, esterification, or participation in other condensation reactions. This allows for the attachment of various side chains and the construction of larger molecules.

Reduction: The reduction of the nitrile to a primary amine introduces a nucleophilic center that can be used for alkylation, acylation, or the formation of Schiff bases. This is a fundamental step in building more complex molecular frameworks.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile group to form ketones after hydrolysis, providing a different route to elaborate the molecular structure.

These transformations enable the systematic and controlled construction of complex molecules where the 1,3-dimethylpyrazole (B29720) moiety serves as a core structural element. The stability of the pyrazole ring under a variety of reaction conditions further enhances the utility of this compound as a reliable molecular scaffold.

Development of Chemical Intermediates for Agrochemical Research

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, with numerous commercial pesticides, herbicides, and fungicides containing this heterocyclic core. The specific substitution pattern of this compound makes it an interesting intermediate for the synthesis of new agrochemical candidates. googleapis.com

The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds. The functional groups on this compound allow for its incorporation into a variety of molecular structures. For example, the nitrile group can be converted into an amide, a common functional group in many biologically active molecules.

Contribution to Medicinal Chemistry Research as a Scaffold for Novel Compound Synthesis

In the realm of medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved drugs. The this compound structure provides a rigid and chemically stable core upon which various pharmacophoric groups can be appended.

The nitrile group can be transformed into other functional groups that are known to interact with biological targets. For example, its conversion to an amide or a carboxylic acid can facilitate hydrogen bonding interactions with proteins. The reduction to an amine allows for the introduction of basic centers, which can be important for receptor binding or for improving the pharmacokinetic properties of a drug candidate.

Although research has more extensively focused on the 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile derivative for applications such as the development of TGF-β inhibitors, the non-aminated parent compound represents a valuable starting point for creating diverse libraries of compounds for high-throughput screening. molaid.com The dimethylated pyrazole core offers a specific lipophilic and steric profile that can be fine-tuned by modifications at the 4-position to optimize interactions with a target biomolecule. The exploration of derivatives of this compound could lead to the identification of novel therapeutic agents for a range of diseases.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Ethoxymethylene-3-oxobutanenitrile |

| 1,5-Dimethyl-1H-pyrazole-4-carbonitrile |

| Methylhydrazine |

| Pyrazolo[3,4-d]pyrimidine |

| Pyrazolo[3,4-b]pyridine |

| Guanidine |

| Hydroxylamine |

| N-hydroxy-1,3-dimethyl-1H-pyrazole-4-carboximidamide |

Q & A

Q. Table 1: Comparative Spectroscopic Data for Pyrazole-Carbonitriles

Q. Table 2: Computational vs. Experimental Bond Lengths (Å)

| Bond | DFT (B3LYP) | X-ray Data | Deviation |

|---|---|---|---|

| C4–CN | 1.45 | 1.43 | 0.02 |

| N1–C2 | 1.34 | 1.32 | 0.02 |

| C3–CH₃ | 1.50 | 1.48 | 0.02 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。